molecular formula C9H10ClNO2 B14822926 2-Chloro-3-cyclopropoxy-5-methoxypyridine

2-Chloro-3-cyclopropoxy-5-methoxypyridine

Cat. No.: B14822926
M. Wt: 199.63 g/mol
InChI Key: FLGFOZGAXUZQQX-UHFFFAOYSA-N
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Description

2-Chloro-3-cyclopropoxy-5-methoxypyridine is an organic compound with the molecular formula C9H10ClNO2 It is a derivative of pyridine, characterized by the presence of chloro, cyclopropoxy, and methoxy substituents on the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-3-cyclopropoxy-5-methoxypyridine typically involves the reaction of 2-chloro-5-methoxypyridine with cyclopropyl alcohol in the presence of a base. The reaction is carried out under reflux conditions to facilitate the substitution of the methoxy group with the cyclopropoxy group . The reaction conditions may vary depending on the desired yield and purity of the product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and cost-effectiveness. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-3-cyclopropoxy-5-methoxypyridine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution Reactions: Formation of substituted pyridine derivatives.

    Oxidation Reactions: Formation of pyridine oxides or other oxidized products.

    Reduction Reactions: Formation of reduced pyridine derivatives.

Mechanism of Action

The mechanism of action of 2-Chloro-3-cyclopropoxy-5-methoxypyridine involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and biological context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Chloro-3-cyclopropoxy-5-methoxypyridine is unique due to the presence of both cyclopropoxy and methoxy groups on the pyridine ring. This unique substitution pattern imparts distinct chemical and biological properties, making it valuable for various applications .

Properties

Molecular Formula

C9H10ClNO2

Molecular Weight

199.63 g/mol

IUPAC Name

2-chloro-3-cyclopropyloxy-5-methoxypyridine

InChI

InChI=1S/C9H10ClNO2/c1-12-7-4-8(9(10)11-5-7)13-6-2-3-6/h4-6H,2-3H2,1H3

InChI Key

FLGFOZGAXUZQQX-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(N=C1)Cl)OC2CC2

Origin of Product

United States

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